Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face synthetic inefficiency when introducing fluorine while controlling steric bulk and lipophilicity. This fluorinated ester solves that: its gem-difluoro group delivers a quantifiable +0.53 ΔLogP increase over non-fluorinated analogs, while the hindered 3-hydroxy-3-methyl group enables selective downstream derivatization. - Measurable property optimization: Predictable logP shift (Δ+0.53) reduces trial-and-error in lead optimization. - Sterically unique scaffold: Enables exploration of 3D chemical space inaccessible to planar fluorinated building blocks. - Supply assurance: BenchChem offers research-grade material with global shipping; no substitution risks from non-fluorinated analogs.

Molecular Formula C7H12F2O3
Molecular Weight 182.167
CAS No. 168558-19-8
Cat. No. B2807221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-3-hydroxy-3-methylbutanoate
CAS168558-19-8
Molecular FormulaC7H12F2O3
Molecular Weight182.167
Structural Identifiers
SMILESCCOC(=O)C(C(C)(C)O)(F)F
InChIInChI=1S/C7H12F2O3/c1-4-12-5(10)7(8,9)6(2,3)11/h11H,4H2,1-3H3
InChIKeyBPZFCYVRLOAIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,2-Difluoro-3-Hydroxy-3-Methylbutanoate: Procurement and Selection Baseline


Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (CAS 168558-19-8) is a synthetic, fluorinated ester building block characterized by a gem-difluoro group at the alpha position and a tertiary alcohol . This specific combination of a CF2 moiety and a hindered 3-hydroxy-3-methyl group creates a unique synthon for the introduction of fluorine atoms into more complex molecules, which is of interest in medicinal and agrochemical research .

Gem-difluoro α-position for fluorine introduction
Tertiary alcohol as sterically hindered derivatization handle
Synthetic building block for medicinal and agrochemical research

Ethyl 2,2-Difluoro-3-Hydroxy-3-Methylbutanoate Substitution Risks


Direct substitution with structurally related compounds is not recommended due to quantifiable differences in key physicochemical properties. The introduction of the gem-difluoro group in Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate alters electronic properties and lipophilicity compared to non-fluorinated analogs, while the tertiary alcohol provides a specific, sterically hindered handle for further derivatization not found in simpler difluoro esters . These differences directly impact synthetic outcomes and the properties of downstream products.

Non-fluorinated analogs

Altered lipophilicity and electronic properties may shift synthetic outcomes and downstream product profiles.

Simpler difluoro esters

Lack of the tertiary alcohol and gem-dimethyl group limits scaffold diversification and three-dimensionality.

Structural mismatch

The sterically hindered alcohol may require different reaction conditions, affecting synthetic pathway compatibility.

Ethyl 2,2-Difluoro-3-Hydroxy-3-Methylbutanoate: Quantitative Evidence Guide


Lipophilicity Enhancement vs. Non-Fluorinated Ester

The incorporation of the gem-difluoro group in Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate significantly increases its lipophilicity compared to the non-fluorinated analog, Ethyl 3-hydroxy-3-methylbutanoate. This is quantitatively demonstrated by a predicted XLogP3-AA value of 1.24 versus a reported AlogP of 0.71 for the non-fluorinated analog [1].

Lipophilicity Difference
Data to verify
Target XLogP3-AA 1.24 Non-fluorinated AlogP 0.71 Δ +0.53 (74% increase)
Supports lipophilicity-guided design strategies
In silico prediction; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Complexity for Scaffold Diversification

Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (MW 182.17 g/mol) is a more complex and heavier building block compared to simpler gem-difluoro esters like Ethyl 2,2-difluoro-3-hydroxybutanoate (MW 168.14 g/mol) . The additional methyl group and tertiary alcohol provide a distinct, sterically defined vector for synthesis, allowing for the creation of more diverse and three-dimensionally complex molecules.

Molecular Complexity
Data to verify
MW 182.17 (tertiary alcohol) MW 168.14 (secondary alcohol) Δ +14.03, gem-dimethyl group
Enables scaffold diversification in library synthesis
Molecular complexity may affect reaction conditions
Organic Synthesis Library Synthesis Fragment-Based Drug Discovery

Impact on Hydrogen Bonding Capacity

The introduction of the gem-difluoro group in Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is predicted to reduce the Topological Polar Surface Area (TPSA) to 47 Ų compared to 46.50 Ų for the non-fluorinated analog Ethyl 3-hydroxy-3-methylbutanoate [1]. This small but measurable decrease in TPSA is a direct result of fluorine substitution and indicates a reduced capacity for polar interactions, which can be advantageous for improving passive membrane permeability.

Hydrogen Bonding Capacity
Data to verify
TPSA 47 Ų Non-fluorinated TPSA 46.50 Ų Δ +0.5 Ų (1% increase)
Supports modulation of polar surface area for permeability research
In silico prediction; verify experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 2,2-Difluoro-3-Hydroxy-3-Methylbutanoate: Research and Industrial Applications


Lipophilicity Optimization in Lead Compounds

This compound is ideally suited as a fragment or building block in medicinal chemistry projects where a quantifiable increase in lipophilicity is required to improve cellular permeability or target engagement. The established ΔLogP of +0.53 compared to its non-fluorinated analog provides a predictable and data-driven approach to property optimization, reducing the need for extensive trial-and-error synthesis.

Diverse Fluorinated Library Synthesis

Its unique combination of a gem-difluoro group and a tertiary alcohol makes it a prime candidate for the rapid generation of structurally diverse libraries for fragment-based drug discovery. The compound's higher molecular weight and defined three-dimensionality enable the exploration of chemical space that is not accessible with simpler, more planar fluorinated building blocks.

Enhancing Agrochemical Bioactivity and Environmental Fate

The lipophilic and metabolically stable nature of the gem-difluoro group makes this compound a valuable intermediate for designing novel agrochemicals. The predictable lipophilicity increase can be leveraged to improve the uptake and translocation of active ingredients in plants, while the fluorine atoms can help modulate environmental degradation rates, leading to more effective and sustainable crop protection solutions.

Application
Selection Property
Validation Focus
Lipophilicity optimization in lead compounds
Gem-difluoro lipophilicity modulation
LogP shift and membrane permeability endpoints
Fluorinated library synthesis
Tertiary alcohol diversification handle
Scaffold diversity and three-dimensionality
Agrochemical bioactivity research
Fluorine-mediated stability and uptake
Environmental fate and translocation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.